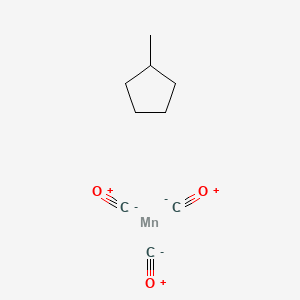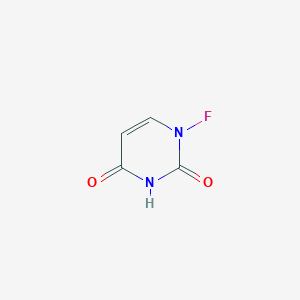
1-fluoropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is utilized in the treatment of various cancers, including colorectal, esophageal, stomach, pancreatic, breast, and cervical cancers . Fluorouracil is also applied topically for conditions such as actinic keratosis and basal cell carcinoma . This compound works by interfering with the synthesis of DNA and RNA, thereby inhibiting the growth of cancer cells .
Preparation Methods
Fluorouracil is synthesized through a multi-step chemical process. One common method involves the reaction of urea with fluorine-containing compounds. The industrial production of fluorouracil typically involves the following steps:
Synthesis of 2,4-dioxo-5-fluoropyrimidine: This is achieved by reacting urea with fluorine-containing reagents under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form fluorouracil.
Purification: The final product is purified through crystallization and other purification techniques to obtain high-purity fluorouracil.
Chemical Reactions Analysis
Fluorouracil undergoes various chemical reactions, including:
Oxidation: Fluorouracil can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Fluorouracil can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluorouracil has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid analogs and their interactions.
Biology: Fluorouracil is used to study the mechanisms of DNA and RNA synthesis and repair.
Medicine: It is a cornerstone in the treatment of various cancers. Research is ongoing to improve its efficacy and reduce side effects.
Industry: Fluorouracil is used in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By blocking thymidylate synthase, fluorouracil prevents the formation of DNA, thereby inhibiting cell division and growth. Additionally, fluorouracil can be incorporated into RNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Fluorouracil is often compared with other pyrimidine analogs, such as:
Capecitabine: An oral prodrug that is converted to fluorouracil in the body.
Tegafur: Another prodrug that is metabolized to fluorouracil.
Cytarabine: A pyrimidine analog used in the treatment of leukemia.
Fluorouracil is unique due to its broad spectrum of activity against various cancers and its ability to be used both systemically and topically .
Properties
Molecular Formula |
C4H3FN2O2 |
|---|---|
Molecular Weight |
130.08 g/mol |
IUPAC Name |
1-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChI Key |
SNKDCTFPQUHAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
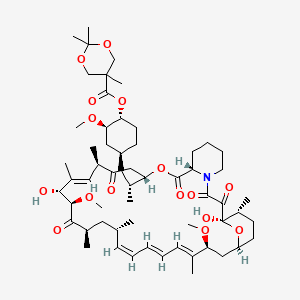
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)

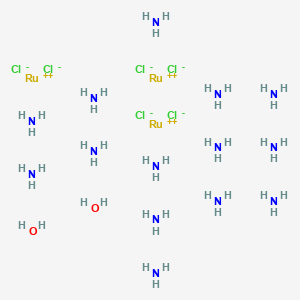
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
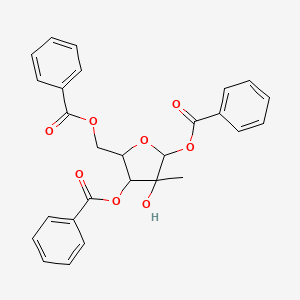
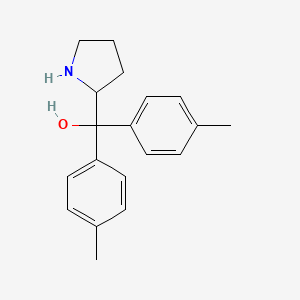
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
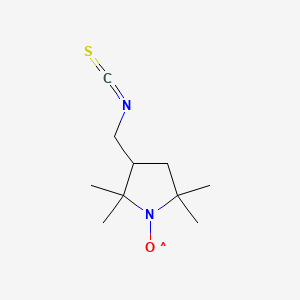
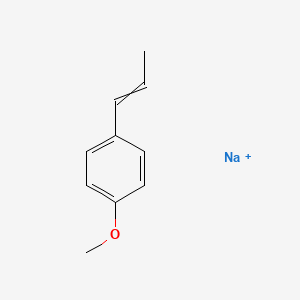
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
